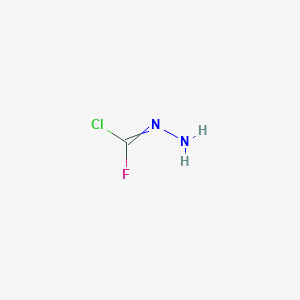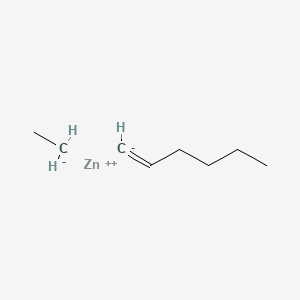
N~1~-Hydroxy-N~1~-methyl-N~4~,N~4~-dioctylbutanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-Hydroxy-N~1~-methyl-N~4~,N~4~-dioctylbutanediamide: is a synthetic organic compound characterized by the presence of hydroxy, methyl, and dioctyl groups attached to a butanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-Hydroxy-N~1~-methyl-N~4~,N~4~-dioctylbutanediamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butanediamide, methylamine, and octylamine.
Methylation: The methyl group is introduced via a methylation reaction, typically using methyl iodide or dimethyl sulfate.
Octylation: The dioctyl groups are attached through an alkylation reaction, using octyl bromide or octyl chloride as alkylating agents.
Industrial Production Methods: In an industrial setting, the production of N1-Hydroxy-N~1~-methyl-N~4~,N~4~-dioctylbutanediamide may involve:
Batch Processing: Utilizing large-scale reactors to carry out the hydroxylation, methylation, and octylation reactions sequentially.
Continuous Flow Processing: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: N1-Hydroxy-N~1~-methyl-N~4~,N~4~-dioctylbutanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dioctyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted butanediamides.
Scientific Research Applications
N~1~-Hydroxy-N~1~-methyl-N~4~,N~4~-dioctylbutanediamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of N1-Hydroxy-N~1~-methyl-N~4~,N~4~-dioctylbutanediamide involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways by inhibiting or activating key enzymes, leading to altered cellular processes.
Comparison with Similar Compounds
N-Hydroxy-N-methylbutanediamide: Lacks the dioctyl groups, resulting in different chemical properties and applications.
N-Methyl-N-octylbutanediamide: Lacks the hydroxy group, affecting its reactivity and biological activity.
N-Hydroxy-N-octylbutanediamide: Lacks the methyl group, leading to variations in its chemical behavior.
Uniqueness: N1-Hydroxy-N~1~-methyl-N~4~,N~4~-dioctylbutanediamide is unique due to the presence of both hydroxy and dioctyl groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
175665-44-8 |
|---|---|
Molecular Formula |
C21H42N2O3 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
N-hydroxy-N-methyl-N',N'-dioctylbutanediamide |
InChI |
InChI=1S/C21H42N2O3/c1-4-6-8-10-12-14-18-23(19-15-13-11-9-7-5-2)21(25)17-16-20(24)22(3)26/h26H,4-19H2,1-3H3 |
InChI Key |
NCFYKJVTIMZTDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)CCC(=O)N(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-(4-methylphenyl)-[(4-methylphenyl)hydrazinylidene]-oxidoazanium](/img/structure/B12559983.png)
![Triethyl[(1,4,7,10,13-pentaoxacyclohexadecan-15-yl)methyl]silane](/img/structure/B12559987.png)


![2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl-](/img/structure/B12560019.png)

![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(pyren-1-YL)ethyl]phenyl}aniline](/img/structure/B12560036.png)



![[N-tert-butyl-C-(trifluoromethyl)carbonimidoyl]selanyl N-tert-butyl-2,2,2-trifluoroethanimidoselenoate](/img/structure/B12560060.png)



